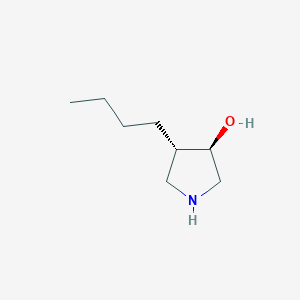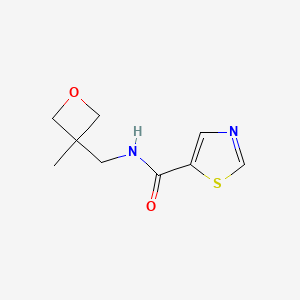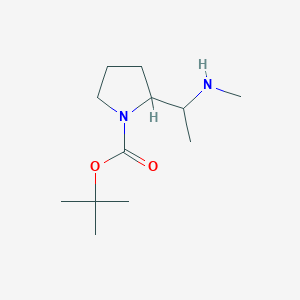![molecular formula C8H6BrN3O B13330366 8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)
8-Bromo-3-methoxypyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-methoxypyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methoxypyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and arylboronic acids . The reaction is conducted in the presence of Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) using potassium carbonate as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura cross-coupling reaction is a widely used method in industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methoxypyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form aryl-substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Commonly used in Suzuki–Miyaura reactions.
Potassium Carbonate: Used as a base in coupling reactions.
Major Products Formed
The major products formed from these reactions are aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
8-Bromo-3-methoxypyrido[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 8-Bromo-3-methoxypyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-b]pyrazine: Another member of the pyrido[2,3-b]pyrazine family with similar biological activities.
Quinoxaline: A related compound with applications in pharmaceuticals and materials science.
Uniqueness
8-Bromo-3-methoxypyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents make it a versatile intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
8-bromo-3-methoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-6-4-11-7-5(9)2-3-10-8(7)12-6/h2-4H,1H3 |
InChI Key |
BOPJBJNSYUTUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC=CC(=C2N=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)


![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)


